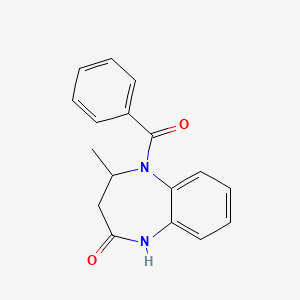

5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Description

5-Benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a 1,5-benzodiazepine derivative characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The compound features a benzoyl group at position 5, a methyl substituent at position 4, and a ketone at position 2 (Figure 1). Its synthesis involves condensation reactions and cyclization steps, as detailed in studies focusing on anti-HIV-1 reverse transcriptase (RT) activity .

Properties

IUPAC Name |

5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-11-16(20)18-14-9-5-6-10-15(14)19(12)17(21)13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQSUGTWGHSRCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate benzoyl derivative, which is then cyclized to form the benzodiazepine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules. Its benzodiazepine core is valuable in the design of new pharmaceuticals and materials.

Biology: In biological research, this compound is studied for its potential biological activities, such as its interaction with various receptors and enzymes. It has been investigated for its potential antiviral, anti-inflammatory, and anticancer properties.

Medicine: Medically, 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is explored for its anxiolytic and sedative effects. It may be used in the development of new therapeutic agents for anxiety disorders and insomnia.

Industry: In industry, this compound is utilized in the production of pharmaceuticals and other chemical products. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces a calming effect on the brain, leading to its anxiolytic and sedative properties.

Molecular Targets and Pathways:

GABA Receptors: The primary molecular target is the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the brain.

Pathways: The compound modulates the GABAergic pathway, leading to decreased neuronal excitability and reduced anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 1,5-Benzodiazepine Derivatives

4-Phenyl-1,5-benzodiazepin-2-one Derivatives

- Structure : Lacks the benzoyl group at position 5 but includes a phenyl group at position 3.

- Pharmacology: Low Toxicity: Classified under Category V (low toxicity) in the Global Chemical Classification System . Psychotropic Effects: No sedative or catatonigenic effects at therapeutic doses (100–200 mg/kg). However, derivatives prolong the hypnotic effect of thiopental sodium .

- Key Difference : The absence of the benzoyl group correlates with reduced antiviral activity but improved safety profiles compared to the target compound.

Long-Chain Alkyl Derivatives (e.g., 1-Octyl-4-phenyl-1,5-benzodiazepin-2-one)

- Structure : Incorporates alkyl chains (e.g., octyl, decyl) at position 1, enhancing surfactant-like properties.

- Function : Facilitates cellular uptake of drugs by protecting active ingredients from degradation .

- Key Difference : Alkyl chains improve bioavailability but may reduce specificity for viral targets compared to the benzoyl-substituted compound.

Comparison with 1,4-Benzodiazepines

Methylclonazepam (5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one)

- Structure : A 1,4-benzodiazepine with a chloro-substituted phenyl group and nitro group.

- Pharmacology: Primarily used as a sedative and anxiolytic. No reported antiviral activity .

- Key Difference : The 1,4-ring substitution (vs. 1,5 in the target compound) drastically alters biological targets, favoring GABA receptor modulation over enzyme inhibition.

Stereochemical and Functional Group Modifications

(4S)-1-Methyl-4-phenyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

- Structure : Stereospecific methyl and phenyl groups at positions 1 and 4.

- Pharmacology: Limited activity data, but structural analysis (via ORTEP-3 software) highlights conformational rigidity, which may influence receptor binding .

Data Tables: Structural and Pharmacological Comparisons

Table 2. Key Structural Differences

| Compound | Ring Substitution | Functional Groups | Pharmacological Target |

|---|---|---|---|

| 5-Benzoyl-4-methyl-1,5-benzodiazepine | 1,5 | Benzoyl, Methyl | HIV-1 RT |

| Methylclonazepam | 1,4 | Nitro, Chlorophenyl | GABA receptors |

Biological Activity

5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

- Molecular Formula: C17H16N2O2

- Molecular Weight: 284.32 g/mol

- IUPAC Name: 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

The compound features a benzodiazepine core that is known for various pharmacological activities.

Synthesis

The synthesis of 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. This multi-step process can be optimized for yield and purity through various methods including recrystallization and chromatography .

Anticancer Properties

Research indicates that 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one exhibits potential anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, one study reported that derivatives of benzodiazepines showed significant cytotoxicity against various cancer cell lines, suggesting that the benzodiazepine structure may enhance therapeutic efficacy .

Antiviral and Anti-inflammatory Effects

The compound has also been investigated for its antiviral and anti-inflammatory properties. Studies have shown that certain benzodiazepine derivatives can inhibit viral replication and modulate inflammatory pathways, making them candidates for further development in treating viral infections and inflammatory diseases .

Anxiolytic and Sedative Effects

In the context of neuropharmacology, the compound's structure suggests potential anxiolytic and sedative effects. Benzodiazepines are well-known for their action on GABA receptors in the central nervous system, which can lead to reduced anxiety and sedation .

Case Studies

A series of studies have evaluated the biological activity of related compounds in the benzodiazepine family:

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 5-benzoyl-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one?

Methodological Answer:

The synthesis typically involves a multi-step approach starting with the benzodiazepine core. A common route includes:

Core Formation : Condensation of o-phenylenediamine derivatives with ketones or aldehydes to form the seven-membered diazepine ring.

Acylation : Introduce the benzoyl group using 2,4-dichlorobenzoyl chloride or similar acylating agents under basic conditions (e.g., pyridine or triethylamine) at 0–5°C to control exothermic reactions .

Methylation : Incorporate the 4-methyl group via alkylation with methyl iodide or dimethyl sulfate in the presence of a base like NaH .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).

Which spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

Use a combination of:

- X-ray Crystallography : Resolve absolute stereochemistry and confirm ring conformation (e.g., boat vs. chair) .

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., diastereotopic methyl groups at C4) and carbonyl signals (~170–175 ppm for the 2-one moiety) .

- 2D Experiments (COSY, HSQC) : Assign coupling patterns and verify substituent positions.

- IR Spectroscopy : Confirm lactam C=O stretch (~1680–1700 cm⁻¹) and benzoyl carbonyl (~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular formula via exact mass analysis .

Advanced Research Questions

How can researchers investigate the compound’s interaction with GABAA receptors?

Methodological Answer:

Electrophysiology : Use patch-clamp techniques on recombinant GABAA receptors (α1β2γ2 subtypes) expressed in HEK293 cells.

- Apply GABA (EC20) to induce submaximal chloride currents, then co-apply the compound (1 nM–10 µM) to measure potentiation/inhibition .

Radioligand Binding Assays : Compete with [³H]flumazenil to determine binding affinity (Ki) .

Behavioral Studies : Assess anxiolytic/sedative effects in rodent models (e.g., elevated plus maze, rotarod) at 1–10 mg/kg doses.

What computational strategies predict the compound’s pharmacological activity?

Methodological Answer:

Molecular Docking :

- Use GABAA receptor crystal structures (PDB: 6HUP) to model binding poses. Focus on interactions with α1-subunit residues (e.g., His102, Tyr209) .

QSAR Modeling :

- Train models on benzodiazepine analogs with known EC50 values. Include descriptors like logP, dipole moment, and H-bond acceptors.

MD Simulations : Simulate ligand-receptor dynamics over 100 ns to assess stability of binding interactions .

How to resolve contradictions in reported pharmacological data (e.g., efficacy variability)?

Methodological Answer:

Assay Validation :

- Standardize experimental conditions (e.g., pH, temperature, cell line).

- Control for batch-to-batch purity variations via HPLC (>98% purity) .

Metabolic Stability Testing :

- Incubate the compound with liver microsomes to assess hydrolysis of the lactam ring, which may reduce activity .

Species-Specific Effects : Test across multiple models (e.g., rat vs. human GABAA receptor isoforms) .

What strategies optimize enantiomeric purity for the 4-methyl stereocenter?

Methodological Answer:

Chiral Resolution :

- Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA, hexane/isopropanol).

Asymmetric Synthesis :

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation to induce stereoselectivity .

Enzymatic Catalysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.